(-)-O-Desmethyl Tramadol-d6

Beschreibung

Role as a Certified Reference Material and Internal Standard in Quantitative Analysis

(-)-O-Desmethyl Tramadol-d6 serves as a certified reference material (CRM) and an internal standard in the quantitative analysis of ODT. cerilliant.comcaymanchem.comcaymanchem.com A CRM is a standard with a well-characterized and certified property value, used to calibrate analytical instruments and validate methods. caymanchem.com

The use of (-)-O-Desmethyl Tramadol-d6 as an internal standard is particularly crucial in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). pubcompare.aioup.com In these methods, the deuterated standard is added to a biological sample (such as blood, urine, or tissue) at a known concentration before processing. researchgate.netresearchgate.net Because the labeled and unlabeled compounds behave almost identically during extraction and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. nih.gov This allows for accurate correction and precise quantification of the ODT present in the original sample. researchgate.netnih.gov

Several studies have validated analytical methods using (-)-O-Desmethyl Tramadol-d6 for the simultaneous determination of tramadol (B15222) and its metabolites in various biological matrices. nih.govnih.gov These methods demonstrate high precision, accuracy, and sensitivity, with low limits of quantification. nih.govnih.govresearchgate.net

Table 1: Analytical Methods Utilizing (-)-O-Desmethyl Tramadol-d6

| Analytical Technique | Matrix | Analytes Quantified | Key Findings | Reference |

| LC-MS/MS | Human Plasma | Tramadol, O-desmethyltramadol, N-desmethyltramadol, N,O-didesmethyltramadol | High accuracy and precision with low limits of quantitation. | nih.gov |

| GC-MS | Rat Blood, Brain, Liver, Kidney | Tramadol, O-desmethyltramadol, 6-acetylmorphine, morphine | Linear calibration curves and high correlation coefficients. | oup.com |

| LC-MS/MS | Human Whole Blood | Enantiomers of tramadol, ODT, NDT, and NODT | Enantioselective method with high selectivity and no significant matrix effects. | researchgate.net |

| LC-MS/MS | Rat Plasma | Enantiomers of tramadol, O-desmethyltramadol, N-desmethyltramadol | Novel chromatographic separation with high sensitivity. | researchgate.net |

Context within Tramadol Metabolism and Its Active Metabolite Research

Tramadol is a centrally acting analgesic that exerts its effects through a complex mechanism involving both opioid and monoaminergic pathways. pharmgkb.org It is administered as a racemic mixture of two enantiomers, (+) and (-)-tramadol. pharmgkb.org The metabolism of tramadol is extensive and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. pharmgkb.orgmdpi.com

The main metabolic pathways are O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). pharmgkb.orgnih.gov The O-demethylation to ODT is primarily catalyzed by the enzyme CYP2D6. pharmgkb.orgnih.gov ODT is the principal active metabolite and exhibits a significantly higher affinity for μ-opioid receptors than the parent drug, contributing substantially to the analgesic effect of tramadol. pharmgkb.orgmdpi.combioone.org In fact, ODT is about six times more potent than tramadol in producing analgesia. mdpi.com

The use of (-)-O-Desmethyl Tramadol-d6 is critical for research into the pharmacokinetics and pharmacodynamics of tramadol's active metabolite. It allows researchers to accurately measure the concentration of ODT in biological systems, which is essential for understanding the variability in patient response to tramadol, often linked to genetic polymorphisms in the CYP2D6 enzyme. nih.govnih.gov For instance, individuals who are "ultra-rapid metabolizers" due to their CYP2D6 genetics may have higher concentrations of ODT, potentially leading to different therapeutic effects or side effect profiles. researchgate.net

Table 2: Key Metabolites of Tramadol

| Metabolite | Forming Enzyme(s) | Pharmacological Activity | Reference |

| O-desmethyltramadol (M1) | CYP2D6 | Main active metabolite, high affinity for μ-opioid receptors. | pharmgkb.orgnih.gov |

| N-desmethyltramadol (M2) | CYP2B6, CYP3A4 | Not pharmacologically active. | nih.gov |

| N,O-didesmethyltramadol (M5) | Further metabolism of M1 and M2 | Pharmacologically active, but to a lesser extent than M1. | pharmgkb.org |

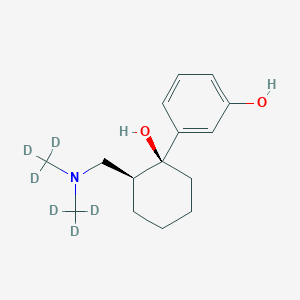

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-RJSIYLOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies for Deuterated Metabolites

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The incorporation of deuterium into complex organic molecules is a cornerstone of modern medicinal and analytical chemistry. scielo.org.mx Several strategies exist, each with its advantages and suitability for specific molecular architectures. researchgate.netresearchgate.net

For a molecule like (-)-O-Desmethyl Tramadol-d6, a key strategy involves the use of deuterated building blocks. In this case, deuterated dimethylamine (B145610) or a related deuterated aminating agent could be employed during the synthesis of the Tramadol (B15222) precursor. This "bottom-up" approach ensures the deuterium atoms are incorporated at the desired positions from the outset. nih.gov

Another widely used technique is hydrogen-isotope exchange (HIE). researchgate.net This method involves exposing the target molecule or an intermediate to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. researchgate.net However, for selective deuteration of a dimethylamino group, this method might be less specific and could lead to deuterium incorporation at other sites.

Reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄) is another powerful tool for introducing deuterium. While not directly applicable to the final structure of (-)-O-Desmethyl Tramadol-d6's dimethylamino group, it exemplifies the types of reactions used to create deuterated amine functionalities.

The choice of strategy depends on factors such as the stability of the target molecule, the desired level of deuteration, and the availability of deuterated reagents. The overarching goal is to achieve high isotopic enrichment while maintaining the structural integrity of the molecule. rsc.org

Spectroscopic and Chromatographic Methods for Isotopic Purity Assessment

Once synthesized, the isotopic purity of (-)-O-Desmethyl Tramadol-d6 must be rigorously assessed to ensure its suitability as an internal standard. rsc.org This involves determining the percentage of the desired deuterated species and identifying the presence of any unlabeled or partially labeled molecules. tandfonline.com

Mass Spectrometry (MS) is the primary technique for this purpose. wikipedia.orgalmacgroup.com High-resolution mass spectrometry (HR-MS) can distinguish between the minute mass differences of the deuterated and non-deuterated isotopologues. rsc.orgalmacgroup.com By analyzing the isotopic cluster in the mass spectrum, the degree of deuterium incorporation can be accurately calculated.

Liquid Chromatography (LC) coupled with mass spectrometry (LC-MS) is indispensable for separating the deuterated standard from any potential impurities before mass analysis. almacgroup.comepa.gov This ensures that the measured isotopic distribution is solely from the compound of interest. The retention times of the deuterated and non-deuterated compounds are typically very similar, though slight chromatographic isotope effects can sometimes be observed. acs.orgnih.gov

Below is an interactive data table summarizing the key analytical techniques for isotopic purity assessment:

| Analytical Technique | Purpose | Key Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Quantification of isotopic enrichment | Precise mass measurement, determination of the percentage of d6, d5, d4, etc. species. |

| Liquid Chromatography (LC) | Separation from impurities | Ensures that the mass spectrum is of the pure compound. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and deuterium location | Confirms the positions of deuterium labeling and the overall molecular structure. |

Quality Control and Certification Frameworks for Research Reference Materials

The reliability of analytical measurements is heavily dependent on the quality of the reference materials used. accredia.itwikipedia.orgspectrumchemical.com For deuterated internal standards like (-)-O-Desmethyl Tramadol-d6, which are often used in regulated bioanalysis, stringent quality control and certification are paramount.

Certified Reference Materials (CRMs) are produced by accredited reference material producers who adhere to international standards such as ISO 17034 and ISO/IEC 17025. wikipedia.orgindustry.gov.auriccachemical.com These standards ensure that the material is homogeneous, stable, and comes with a certificate of analysis that provides the certified property value (e.g., purity, isotopic enrichment) and its associated uncertainty. wikipedia.orgindustry.gov.au

The certification process involves a comprehensive characterization of the material, including its chemical purity, isotopic distribution, and structural identity. This data is generated using a battery of validated analytical methods. The certificate of analysis for a CRM like (-)-O-Desmethyl Tramadol-d6 would typically include:

Compound Identity: Confirmed by techniques like NMR, IR, and MS.

Chemical Purity: Often determined by HPLC with UV or MS detection, and sometimes by quantitative NMR (qNMR).

Isotopic Purity: The percentage of the d6 isotopologue, along with the distribution of other isotopic species, determined by MS. acs.org

Certified Concentration: For solution-based CRMs.

Statement of Metrological Traceability: Linking the certified value to a recognized standard, such as those from the National Institute of Standards and Technology (NIST). wikipedia.org

The use of a well-characterized and certified deuterated internal standard is crucial for mitigating analytical errors and ensuring the accuracy and reproducibility of quantitative results in various applications, from clinical and forensic toxicology to pharmaceutical research. sigmaaldrich.comresearchgate.netnih.gov

Advanced Analytical Methodologies Utilizing O Desmethyl Tramadol D6

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high selectivity, sensitivity, and speed. The use of (-)-O-Desmethyl Tramadol-d6 is integral to achieving reliable and accurate results in these assays.

Development and Validation of Enantioselective LC-MS/MS Methods

The enantiomers of O-desmethyl tramadol (B15222) exhibit different pharmacological activities, necessitating the development of stereoselective analytical methods. Enantioselective LC-MS/MS methods are crucial for distinguishing between the (+) and (-) isomers. The development of such methods often involves the use of chiral stationary phases (CSPs) capable of separating the enantiomers.

Several studies have reported the successful development and validation of these methods. For instance, a sensitive and stereoselective high-performance liquid chromatographic assay was developed for the quantitative determination of tramadol and O-desmethyltramadol enantiomers in human plasma. mdpi.com In another study, an enantioselective liquid chromatography with fluorescence detection method was developed and validated for the simultaneous quantification of the enantiomers of tramadol and its metabolites, N-desmethyltramadol and O-desmethyltramadol, in wastewater samples. researchgate.net These methods are validated according to international guidelines to ensure their reliability for their intended application. oup.com

Optimization of Chiral Chromatographic Separations for Isomers

The cornerstone of an effective enantioselective method is the optimization of the chiral chromatographic separation. This involves the careful selection of a chiral column and the optimization of mobile phase composition to achieve adequate resolution between the enantiomers.

Commonly used chiral columns for the separation of tramadol and its metabolites include those with polysaccharide-based selectors, such as cellulose (B213188) and amylose (B160209) derivatives coated on a silica (B1680970) support. For example, a Chiralpak AD column with amylose tris-(3,5-dimethylphenylcarbamate) as the chiral selector has been successfully used. nih.govresearchgate.net Another study utilized a Lux Cellulose-4 column to achieve separation. researchgate.net The mobile phase composition is also critical; a mixture of a non-polar organic solvent like hexane (B92381) or isohexane with a polar modifier such as ethanol (B145695) is often employed. researchgate.netresearchgate.net The addition of a small amount of an amine modifier, like diethylamine (B46881), can improve peak shape and resolution. researchgate.net

| Chiral Stationary Phase | Mobile Phase Composition | Reference |

|---|---|---|

| Chiracel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate)) | Phosphate buffer (pH 6) and acetonitrile (B52724) (80:20) | mdpi.com |

| Lux Cellulose-4 | 0.1% diethylamine in hexane and ethanol (96:4, v/v) | researchgate.net |

| Chiralpak AD (amylose tris-(3,5-dimethylphenylcarbamate)) | n-hexane/ethanol (97:3, v/v) with 5mM triethylamine | nih.gov |

Mitigation of Matrix Effects through Isotope Dilution Mass Spectrometry

Biological matrices such as plasma, urine, and tissue homogenates are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of the analytical method.

Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard like (-)-O-Desmethyl Tramadol-d6, is the most effective strategy to mitigate matrix effects. nih.gov Since the deuterated internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively canceled out, leading to more accurate and precise quantification. nyc.gov

Quantitative Bioanalytical Method Validation Parameters (Selectivity, Sensitivity, Accuracy, Precision)

For an LC-MS/MS method to be used in regulated bioanalysis, it must undergo a rigorous validation process to demonstrate its reliability. Key validation parameters include selectivity, sensitivity, accuracy, and precision.

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous matrix components. researchgate.net

Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. oup.com For O-desmethyl tramadol, LLOQs in the low ng/mL range are often achieved. researchgate.netoup.com

Accuracy: This refers to the closeness of the measured concentration to the true concentration. It is usually expressed as a percentage of the nominal concentration.

Precision: This describes the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

| Parameter | Typical Acceptance Criteria | Example Finding | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.99 | > 0.998 | laurentian.ca |

| LLOQ | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 2.5 ng/mL | oup.com |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 89.2% - 106.2% | oup.com |

| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 1.6% - 10.2%; Inter-day: 1.6% - 10.2% | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is often preferred for its applicability to a wider range of compounds, GC-MS remains a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like O-desmethyl tramadol, derivatization is a necessary step to enhance their suitability for GC-MS analysis.

Derivatization Strategies for Volatility Enhancement in GC-MS

O-desmethyl tramadol contains polar functional groups (hydroxyl and amine) that make it non-volatile and prone to thermal degradation in the hot GC injection port and column. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives. This improves chromatographic peak shape, reduces tailing, and enhances sensitivity.

Common derivatization strategies for O-desmethyl tramadol include silylation and acylation.

Silylation: This involves the replacement of active hydrogens in the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. laurentian.caoup.com

Acylation: This strategy involves the introduction of an acyl group. For instance, derivatization with propionic anhydride (B1165640) has been shown to produce stable derivatives of O-desmethyl tramadol that are well-resolved chromatographically. oup.com

The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be optimized to ensure complete and reproducible derivatization of the analyte.

| Derivatization Strategy | Reagent | Reference |

|---|---|---|

| Silylation | BSTFA with 1% TMCS | laurentian.ca |

| Silylation | MSTFA with 1% TMCS | oup.com |

| Acylation | Propionic Anhydride | oup.com |

Selective Ion Monitoring (SIM) and Full Scan Acquisition for Deuterated Analytes

In mass spectrometry-based bioanalysis, the choice of data acquisition mode is critical for achieving the desired sensitivity, selectivity, and scope of analysis. When using deuterated internal standards like (-)-O-Desmethyl Tramadol-d6, both Selective Ion Monitoring (SIM) and Full Scan acquisition offer distinct advantages.

Selective Ion Monitoring (SIM) is a targeted approach where the mass spectrometer is set to detect only a limited mass-to-charge (m/z) range corresponding to specific ions of the analyte and the internal standard. nyc.gov This method offers exceptional sensitivity and a high signal-to-noise ratio because the instrument spends the entire scan time focused on the ions of interest. For quantitative analysis, specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored. The stability of the deuterium (B1214612) labels on (-)-O-Desmethyl Tramadol-d6 ensures that its fragmentation pattern is predictable and distinct from the unlabeled analyte, preventing cross-talk between the two signals. chromatographyonline.com

Full Scan Acquisition , conversely, involves scanning a broad range of m/z values to detect all ions within that range. thermofisher.com High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap systems, can perform full scan acquisition with high mass accuracy, enabling both quantification and qualitative screening from a single analysis. thermofisher.com This approach is particularly advantageous in drug metabolism studies or general unknown screening, as it allows for the retrospective analysis of data for metabolites or other unexpected compounds without the need for pre-selecting target ions. thermofisher.com While traditionally less sensitive than SIM, modern HRMS instruments can achieve low limits of detection in full scan mode, making it a viable and more comprehensive alternative for many applications. nih.gov

The following table provides a comparative overview of SIM and Full Scan acquisition modes for the analysis of deuterated analytes.

| Feature | Selective Ion Monitoring (SIM) | Full Scan Acquisition |

| Principle | Monitors a few specific m/z ratios. | Scans a wide range of m/z ratios. |

| Selectivity | Very High | Moderate to High (depends on mass resolution) |

| Sensitivity | High to Very High | Moderate to High |

| Application | Targeted quantification, routine screening. nyc.gov | Untargeted screening, metabolite identification, quantitative analysis. thermofisher.comresearchgate.net |

| Data Acquired | Intensity data for pre-selected ions. | Mass spectra for all detectable ions in a predefined range. |

| Flexibility | Limited to targeted analytes. | Allows for retrospective data analysis for non-targeted compounds. thermofisher.com |

Integration with Automated Sample Preparation Techniques for High-Throughput Analysis

The demand for rapid and reliable analytical methods in areas like anti-doping and clinical toxicology has driven the integration of sophisticated internal standards with automated sample preparation systems. nih.gov The use of (-)-O-Desmethyl Tramadol-d6 is integral to the success of these high-throughput workflows, providing the necessary internal calibration to ensure data quality across large batches of samples.

Automated systems significantly reduce manual handling, which minimizes the potential for human error and improves reproducibility. unibe.ch Techniques such as automated solid-phase extraction (SPE) and direct analysis of dried blood spots (DBS) have been successfully implemented for the analysis of tramadol and its metabolites. nyc.govnih.gov

A notable example is the development of fully automated LC-MS/MS methods for the analysis of tramadol and O-desmethyltramadol in DBS. nih.govunibe.ch These systems, such as the CAMAG DBS-MS 500, automate the entire process from sample extraction to injection into the LC-MS/MS system. unibe.ch This approach makes manual sample extraction obsolete and allows for a much faster turnaround time, with run times of approximately four minutes per sample. nih.gov The reliability of such high-throughput methods hinges on the consistent performance of the internal standard. (-)-O-Desmethyl Tramadol-d6 co-elutes with the target analyte and compensates for any variability during the automated extraction and ionization process, leading to accurate and precise quantification.

Research findings have demonstrated the robustness of these integrated systems. Validation studies for automated DBS analysis have shown excellent performance characteristics, as detailed in the table below.

| Parameter | Performance Metric |

| Extraction Efficiency | 62% nih.gov |

| Linearity (r²) | > 0.99 nih.govunibe.ch |

| Accuracy | Within ± 15% (± 20% at LLOQ) nih.govunibe.ch |

| Precision | Within ± 15% (± 20% at LLOQ) nih.govunibe.ch |

| Sample Run Time | ~ 4 minutes nih.gov |

Data from a fully automated LC-MS/MS-based method for the analysis of tramadol and its metabolite in Dried Blood Spots. nih.govunibe.ch

This integration of a high-quality deuterated internal standard with automated sample preparation and rapid LC-MS/MS analysis provides a powerful solution for laboratories requiring high-throughput screening capabilities without compromising analytical accuracy. nih.gov

Applications in Drug Metabolism Research in Vitro and Preclinical Models

Investigation of Cytochrome P450 (CYP) Isozyme-Mediated O-Demethylation

Tramadol's analgesic effect is largely dependent on its metabolic activation to O-desmethyltramadol (M1), a reaction primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme clinpgx.orgnih.gov. M1 exhibits a significantly higher affinity for the µ-opioid receptor than the parent drug clinpgx.orgdrugbank.com. (-)-O-Desmethyl Tramadol-d6 is crucial for accurately quantifying M1 formation in studies investigating this key metabolic step.

The gene encoding CYP2D6 is highly polymorphic, leading to wide inter-individual variability in enzyme activity researchgate.net. Individuals can be classified into distinct phenotypes based on their genetic makeup, which dictates how they metabolize tramadol (B15222) nih.gov. The use of deuterated internal standards like (-)-O-Desmethyl Tramadol-d6 enables precise measurement of M1 metabolite concentrations, which is essential for phenotyping studies.

Poor Metabolizers (PMs): Individuals with two no-function alleles exhibit absent CYP2D6 activity. This results in significantly lower formation of the active M1 metabolite, potentially leading to diminished analgesia nih.govresearchgate.net. Studies show PMs have higher concentrations of tramadol and lower concentrations of O-desmethyltramadol drugbank.compharmgkb.org.

Intermediate Metabolizers (IMs): Carrying one reduced-function and one no-function allele, or two reduced-function alleles, IMs show decreased enzyme activity and may experience reduced M1 formation nih.govnih.gov.

Extensive (Normal) Metabolizers (EMs): With two normal-function alleles, EMs have predictable tramadol metabolism and analgesic response nih.gov.

Ultrarapid Metabolizers (UMs): Possessing multiple copies of functional CYP2D6 alleles, UMs convert tramadol to M1 more rapidly and completely. This can lead to higher-than-expected M1 concentrations, which may increase the risk of adverse effects nih.gov.

| CYP2D6 Phenotype | Allele Status | Metabolic Effect on Tramadol | Resulting M1 (O-desmethyltramadol) Levels |

|---|---|---|---|

| Poor Metabolizer (PM) | Two no-function alleles | Absent enzyme activity | Greatly reduced |

| Intermediate Metabolizer (IM) | One or two reduced-function alleles | Decreased enzyme activity | Reduced |

| Extensive (Normal) Metabolizer (EM) | Two normal-function alleles | Normal enzyme activity | Normal/Expected |

| Ultrarapid Metabolizer (UM) | Multiple functional alleles | Increased enzyme activity | Higher than expected |

In vitro studies using recombinant human CYP2D6 enzymes are vital for characterizing the kinetics of tramadol O-demethylation. By accurately measuring the formation rate of O-desmethyltramadol over a range of tramadol concentrations, researchers can determine key kinetic parameters for different CYP2D6 allelic variants. A recent study performed a comparative analysis of several CYP2D6 alleles, revealing significant differences in their ability to metabolize tramadol researchgate.net.

The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of its maximum, while the maximum velocity (V_max) represents the maximum rate of the reaction. Intrinsic clearance (V_max/K_m) is a measure of the enzyme's catalytic efficiency researchgate.net. Research has shown that different alleles have distinct kinetic profiles. For example, the CYP2D62 allele shows nearly double the intrinsic clearance of the standard CYP2D61 allele, whereas the *10 and *17 alleles exhibit substantially lower efficiency researchgate.net.

| CYP2D6 Allele | Relative Intrinsic Clearance (CL_int) vs. CYP2D61 |

|---|---|

| CYP2D61 | 100% (Reference) |

| CYP2D62 | 180% |

| CYP2D610 | 20% |

| CYP2D6*17 | 10% |

Data sourced from a comparative analysis of recombinant enzymes. researchgate.net

(-)-O-Desmethyl Tramadol-d6 is instrumental in studies assessing how other drugs might interfere with tramadol metabolism. Co-administered drugs can act as inhibitors or inducers of CYP2D6, altering the formation of O-desmethyltramadol and thereby affecting tramadol's efficacy.

Enzyme Inhibition: Many drugs are known to inhibit CYP2D6 activity. Studies have demonstrated that co-administration of a potent CYP2D6 inhibitor like quinidine (B1679956) can significantly decrease the formation of O-desmethyltramadol by over 50%, while subsequently increasing the plasma concentration of the parent tramadol anewhealthrx.com. Similarly, methadone, but not buprenorphine, has been shown to inhibit the CYP2D6-mediated metabolism of tramadol to M1 nih.govamanote.com. This research highlights the potential for drug-drug interactions that could lead to reduced analgesic effect in patients nih.gov. In vitro studies have also characterized the inhibitory potential (defined by the inhibition constant, K_i) of various drugs, showing that substances like quinidine and terbinafine (B446) are potent inhibitors, while others like bupropion (B1668061) are much weaker researchgate.net.

Enzyme Induction: While less commonly studied for tramadol than inhibition, enzyme induction involves an increase in the amount of metabolic enzymes, which can lead to faster drug clearance. Pre-treatment of rats with certain compounds has been shown to restore tramadol-induced changes in the expression of other CYP isozymes, such as CYP2B1/2, back to normal levels, demonstrating the complex interplay of enzyme regulation semanticscholar.org.

Exploration of Other Metabolic Pathways and Conjugation Reactions in Hepatic Systems

While O-demethylation via CYP2D6 is the primary activation pathway, tramadol is also metabolized through other routes unibe.ch. N-demethylation to form N-desmethyltramadol (M2) is another significant Phase I metabolic pathway, catalyzed mainly by CYP2B6 and CYP3A4 clinpgx.orgresearchgate.net.

Following these initial demethylation steps, both tramadol and its Phase I metabolites can undergo Phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body clinpgx.orgnih.gov. The enzyme UGT2B7 is largely responsible for the glucuronidation of O-desmethyltramadol clinpgx.org. The accurate quantification of O-desmethyltramadol, enabled by its deuterated internal standard, is a prerequisite for studying the rate and extent of these subsequent conjugation pathways.

Comparative Metabolic Profiling Across Different Preclinical Animal Models

The metabolism of tramadol can vary significantly between species, which has important implications for the selection of appropriate animal models in preclinical research. Studies comparing tramadol metabolism in dogs, cats, and humans have revealed stark differences in the production of the active M1 metabolite nih.govnih.govferguscoutts.co.uk.

Humans: Efficiently produce O-desmethyltramadol (M1) via CYP2D6, which is critical for the drug's analgesic activity nih.gov.

Cats: Produce significant amounts of M1, and the metabolite has a longer elimination half-life compared to other species. This suggests that the opioid-mediated mechanism is a key contributor to analgesia in cats nih.govferguscoutts.co.uk.

Dogs: In contrast, dogs primarily metabolize tramadol via N-demethylation, producing very low levels of the active M1 metabolite nih.govnih.gov. M1 formation in dogs is about 7-fold faster than in humans but 3.9-fold slower than in cats when assessed in liver microsomes nih.gov. Conversely, the formation of the inactive M2 metabolite is 19 times faster in dogs than in humans nih.gov. This suggests that the analgesic effects of tramadol in dogs may rely more on its non-opioid mechanisms, such as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition ferguscoutts.co.uk.

| Species | Primary Metabolic Pathway | Relative M1 (O-desmethyltramadol) Formation | Relative M2 (N-desmethyltramadol) Formation |

|---|---|---|---|

| Human | O-demethylation (CYP2D6) | Reference | Reference |

| Cat | O-demethylation | High | Low |

| Dog | N-demethylation (CYP2B11/3A12) | Low | Very High (19x Human) |

Data based on in vitro liver microsome studies. nih.gov

These species-specific metabolic profiles, meticulously detailed through studies relying on stable isotope-labeled standards like (-)-O-Desmethyl Tramadol-d6, are crucial for interpreting preclinical data and extrapolating findings to human clinical scenarios.

Pharmacokinetic and Pharmacodynamic Pk/pd Research Applications in Vitro and Animal Models

Characterization of Unlabeled O-Desmethyltramadol Enantiomer Disposition in Animal Systems

The disposition of tramadol (B15222) and its metabolites, including the distinct enantiomers of O-desmethyltramadol (M1), exhibits significant variability across different animal species. jscimedcentral.com Studies in rats, dogs, cats, and horses have revealed substantial differences in the pharmacokinetics of tramadol and M1 that are not solely attributable to body weight. jscimedcentral.com For instance, research has shown that tramadol is metabolized more rapidly in animals compared to humans, with M1, N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5) being the primary metabolites across various species. nih.gov

The use of (-)-O-Desmethyl Tramadol-d6 is crucial in these animal studies for the precise quantification of (-)-O-desmethyltramadol levels in plasma and other tissues. This allows for a detailed characterization of its pharmacokinetic parameters. For example, in dogs, the half-life of M1 was found to be 1.69 ± 0.45 hours after intravenous tramadol administration. researchgate.net In cats, O-desmethyltramadol appears rapidly in the plasma following tramadol administration and has a terminal half-life of 261 ± 28 minutes. nih.gov Furthermore, studies in diabetic rats have shown that the pharmacokinetics of tramadol and its three main metabolites are altered, with higher plasma concentrations of M1 observed in diabetic rats compared to control groups. researchgate.net The stereoselective disposition of tramadol and its metabolites is also a key area of investigation. In rats, the O-demethylation of trans-tramadol (B1585526) is stereoselective, with a preference for the metabolism of (-)-trans-tramadol. nih.gov The precise data generated using deuterated standards like (-)-O-Desmethyl Tramadol-d6 are fundamental to understanding these species-specific and disease-state-related differences in drug metabolism and disposition.

Pharmacokinetic-Pharmacodynamic Modeling of Unlabeled O-Desmethyltramadol's Effects in Preclinical Studies

Assessment of Mu-Opioid Receptor Activation in Animal Models

The primary active metabolite of tramadol, O-desmethyltramadol (M1), is largely responsible for the opioid-like analgesic effects through its action on the µ-opioid receptor. dovepress.com The (+)-enantiomer of O-desmethyltramadol is a potent agonist of the µ-opioid receptor. researchgate.net In contrast, the (-)-enantiomer, (-)-O-desmethyltramadol, has a much lower affinity for the µ-opioid receptor. researchgate.net

Investigation of Monoamine Reuptake Inhibition Mechanisms in Vitro

In addition to its opioid activity, tramadol and its metabolites also exert their effects by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862). nih.gov The two enantiomers of O-desmethyltramadol exhibit distinct pharmacological profiles in this regard. While both (+)- and (-)-O-desmethyltramadol are inactive as serotonin reuptake inhibitors, (-)-O-desmethyltramadol is an active inhibitor of norepinephrine reuptake. psychonautwiki.orgwikipedia.org

Evaluation of Metabolite Formation Rates and Stereoselective Clearance Mechanisms in Biological Matrices

The metabolism of tramadol is a complex process involving multiple cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites. The formation of O-desmethyltramadol (M1) is primarily catalyzed by CYP2D6, while the formation of N-desmethyltramadol (M2) is mediated by CYP2B6 and CYP3A4. clinpgx.org The metabolic pathways of tramadol are stereoselective, meaning that the different enantiomers are metabolized at different rates.

In vitro studies using human and animal liver microsomes are instrumental in determining metabolite formation rates. nih.gov For example, research with dog liver microsomes has shown that the formation of M1 from (+)-tramadol is about 2.6 times higher than from (-)-tramadol. nih.gov (-)-O-Desmethyl Tramadol-d6 is essential in these assays as an internal standard for the accurate quantification of the unlabeled (-)-M1 formed. The clearance of tramadol and its metabolites is also stereoselective. Studies with isolated perfused rat kidneys have demonstrated that the renal clearance of trans-O-desmethyltramadol is stereoselective, with the (+)-enantiomer being preferentially cleared into the urine. nih.gov Furthermore, the O-demethylation of trans-tramadol in the kidneys was also found to be stereoselective, with (-)-trans-tramadol being the preferred substrate. nih.gov These findings highlight the complexity of tramadol's pharmacokinetics and the importance of enantioselective analysis, which is greatly facilitated by the use of deuterated standards.

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling to Predict Metabolite Exposure

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to predict the ADME of drugs in different populations and under various conditions. PBPK models for tramadol and O-desmethyltramadol have been developed to explore the impact of factors such as genetic polymorphisms in CYP2D6 and drug-drug interactions on their pharmacokinetics. nih.govnih.gov

These models integrate in vitro data, such as metabolite formation rates determined using liver microsomes, with physiological information to simulate drug concentrations in the body. The accuracy of these models is highly dependent on the quality of the input data, including the precise quantification of tramadol and its metabolites in clinical and preclinical studies. The use of (-)-O-Desmethyl Tramadol-d6 as an internal standard in the analytical methods that generate these data is therefore critical for the development of robust and predictive PBPK models. For instance, PBPK models have been used to predict the exposure of O-desmethyltramadol in individuals with different CYP2D6 metabolizer phenotypes, showing that the area under the concentration-time curve for M1 is significantly lower in poor metabolizers compared to extensive metabolizers. nih.gov These models can also predict the extent of drug-drug interactions, for example, showing that co-administration of a CYP2D6 inhibitor like quinidine (B1679956) can significantly decrease the exposure to O-desmethyltramadol. nih.gov

| Parameter | Value | Species | Study Type | Reference |

| M1 Half-Life (IV Tramadol) | 1.69 ± 0.45 h | Dog | In Vivo | researchgate.net |

| M1 Half-Life (IV Tramadol) | 261 ± 28 min | Cat | In Vivo | nih.gov |

| M1 Formation from (+)-Tramadol vs (-)-Tramadol | ~2.6-fold higher | Dog | In Vitro (Liver Microsomes) | nih.gov |

| Renal Clearance of trans-O-desmethyltramadol | (+)-enantiomer preferentially cleared | Rat | Ex Vivo (Perfused Kidney) | nih.gov |

| O-demethylation of trans-tramadol in Kidney | (-)-enantiomer preferentially metabolized | Rat | Ex Vivo (Perfused Kidney) | nih.gov |

Forensic and Toxicological Research Methodologies

Development of Robust Analytical Methods for Detection and Quantitation in Biological Matrices

Robust analytical methods are fundamental for the accurate measurement of tramadol (B15222) and its metabolites in various biological specimens. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for their sensitivity and selectivity. researchgate.netnih.gov The use of a deuterated internal standard like O-desmethyl-cis-tramadol-d6 is intended for the quantification of ODT by these methods. caymanchem.com

Validation of these methods includes establishing parameters such as linearity, limit of quantitation (LOQ), precision, accuracy, and recovery. For instance, one LC-MS/MS method for enantiomer quantification in whole blood demonstrated linearity in the range of 0.25-250 ng/g and an LOQ between 0.125-0.50 ng/g for all eight enantiomers of tramadol and its metabolites. researchgate.net Another GC-EI-MS method showed linearity from 0.005–1 µg/mL, with an LLOQ of 0.0017 µg/mL for ODT. oup.comovid.com

Effective sample preparation is critical to remove interferences from the biological matrix and concentrate the analytes of interest. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most frequently utilized techniques for tramadol and its metabolites. researchgate.net

Liquid-Liquid Extraction (LLE): This technique involves the use of an organic solvent to extract the analytes from the aqueous biological sample. The choice of solvent is crucial for achieving high extraction efficiency. Various solvents, including a mixture of ethyl acetate (B1210297) and diethyl ether, methyl-tert-butyl ether (MTBE), and a combination of diethyl ether, dichloromethane, and butanol have been successfully used. wjbphs.comnih.govoup.com For example, LLE with MTBE has demonstrated extraction efficiencies of 83.51% for tramadol and 78.72% for ODT from plasma. oup.com Another study using a mixture of ethylacetate and diethylether for urine samples reported extraction recoveries of 97.6±1.21% for tramadol and 96.3±1.66% for ODT. wjbphs.com A novel enantioselective LC-MS/MS method utilized LLE under basic conditions (pH 11) for extraction from whole blood. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and often automated technique that uses a solid sorbent to bind the drug and its metabolites. nyc.gov The analytes are later eluted with a different solvent after interfering compounds are washed away. nyc.gov This method is widely applied to various biological specimens, including blood, urine, vitreous humor, and tissue homogenates like brain and liver. nyc.govresearchgate.net One comprehensive SPE procedure reported mean recoveries of 94.36% for tramadol and 93.52% for ODT from human plasma. researchgate.net In postmortem cases, SPE has been used to extract tramadol and ODT from decomposed bone tissue and vitreous humor. researchgate.netnih.gov

| Technique | Matrix | Solvent/Sorbent | Recovery/Efficiency | Reference |

|---|---|---|---|---|

| LLE | Plasma | tert-butylmethyl ether (MTBE) | 78.72% | oup.com |

| LLE | Urine | Ethylacetate and diethylether mixture (1:1, v/v) | 96.3 ± 1.66% | wjbphs.com |

| LLE | Plasma | Diisopropylether | 95-101% | researchgate.net |

| SPE | Plasma | Not Specified | 93.52 ± 7.88% | researchgate.net |

| SPE | Blood, Urine, Brain, Liver, etc. | Polychrom Clin II column | Procedure Described | nyc.gov |

Quantitation strategies must consider the specific challenges posed by different specimen types. While blood and urine are common in antemortem analysis, postmortem toxicology often involves a wider range of matrices, some of which may be decomposed. wjbphs.comnyc.gov

Antemortem Specimens: In clinical and driving under the influence cases, plasma and blood are the preferred matrices. researchgate.netoup.com Analytical methods are validated to quantify therapeutic and potentially toxic concentrations. For instance, in postoperative patients, mean plasma concentrations were 23.7 ng/mL for (+)-ODT and 40.7 ng/mL for (-)-ODT. oup.com

Postmortem Specimens: A significant challenge in postmortem toxicology is the phenomenon of postmortem redistribution (PMR), where drug concentrations can change after death, potentially leading to misinterpretation. nih.govoup.com Studies on tramadol and ODT have shown that concentrations are often higher in cardiac blood than in peripheral blood. nih.gov A study of 15 fatal tramadol intoxication cases found cardiac-to-femoral blood ratios of 1.40 for tramadol and 1.28 for ODT, leading to the recommendation that femoral blood should be used for quantitative interpretations. nih.govoup.com

Toxicologists may also analyze alternative matrices such as vitreous humor, liver, brain, and even decomposed skeletal tissue. nyc.govresearchgate.netnih.govfaa.gov In 11 aviation accident fatalities, ODT concentrations were measured in a variety of tissues, demonstrating the importance of understanding drug distribution throughout the body. faa.gov Analysis of decomposed bone has also proven viable for detecting tramadol and ODT. nih.gov

| Specimen | Concentration Range (µg/mL) | Context | Reference |

|---|---|---|---|

| Femoral Blood | 0.06 to 0.38 | 15 cases of fatal tramadol intoxication | oup.comovid.com |

| Cardiac Blood | 0.09 to 0.72 | 15 cases of fatal tramadol intoxication | oup.comovid.com |

Enantiomer Ratio Analysis as a Forensic Tool in Metabolite Disposition Studies

Tramadol is administered as a racemic mixture, and its enantiomers, as well as the enantiomers of its metabolites like ODT, exhibit different pharmacological properties. diva-portal.org The analysis of the concentration ratio of these enantiomers, particularly the (+)/(-)-enantiomer ratio of ODT, has emerged as a promising forensic tool. diva-portal.org

This ratio is significantly influenced by an individual's genotype for the metabolizing enzyme Cytochrome P450 2D6 (CYP2D6). diva-portal.orgdiva-portal.org Individuals with different metabolic capacities (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) will display different enantiomeric ratios. diva-portal.org Research has demonstrated a positive correlation between enantiomer ratios and the time since tramadol administration in healthy volunteers. diva-portal.orgdiva-portal.org This suggests that enantiomer ratios, when combined with CYP2D6 genotyping, could help forensic toxicologists estimate the time of drug ingestion in both postmortem and human performance toxicology cases. diva-portal.org However, current knowledge indicates that these ratios are not useful for interpreting the toxicity of the drug. diva-portal.orgdiva-portal.org

Methodological Advancements in Drug of Abuse Testing and Anti-Doping Control

Recent advancements in analytical technology have significantly enhanced the capabilities of drug testing laboratories. In the context of anti-doping, tramadol was added to the World Anti-Doping Agency (WADA) Prohibited List in 2024. This has spurred the development of high-throughput and highly sensitive methods for its detection.

One major advancement is the implementation of dried blood spot (DBS) testing. nih.gov A fully automated LC-MS/MS-based method for the analysis of tramadol and ODT in DBS has been developed and validated. nih.gov This approach minimizes manual handling, has a rapid run time of approximately 4 minutes per sample, and is well-suited for high-throughput screening in anti-doping contexts. nih.gov The validation of this method showed high accuracy, precision, and an extraction efficiency of 62%. nih.gov

Furthermore, the continuous evolution of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provides greater sensitivity and specificity, allowing for the detection of not only the parent drug and its primary metabolites but also trace-level by-products of drug metabolism. hilarispublisher.comhilarispublisher.com These powerful techniques are crucial for identifying new and designer drugs and ensuring the integrity of sports. hilarispublisher.comhilarispublisher.com

Future Directions and Emerging Research Avenues for O Desmethyl Tramadol D6

Exploration of Novel Applications for Stable Isotope Labeled Metabolites

The primary application of (-)-O-Desmethyl Tramadol-d6 has been as an internal standard for the accurate quantification of its unlabeled counterpart, O-desmethyltramadol, in biological matrices. nih.gov However, the inherent characteristics of stable isotope-labeled metabolites are opening doors to more sophisticated research applications. These novel uses are pivotal in moving from simple quantification to understanding the dynamics of metabolic networks. nih.gov

One of the most promising areas is in Stable Isotope-Resolved Metabolomics (SIRM) . creative-proteomics.com In this approach, a labeled compound is introduced into a biological system (e.g., cell cultures, tissues, or whole organisms) to trace the metabolic fate of the compound. creative-proteomics.commetsol.com By tracking the appearance of the deuterium (B1214612) label in downstream metabolites, researchers can elucidate metabolic pathways and measure metabolic flux. This technique provides a dynamic view of metabolism that is not achievable with traditional, static concentration measurements. nih.gov The application of stable isotope labeling can provide critical information about metabolic flux that classical label-free metabolomics studies cannot demonstrate. nih.gov

Another novel application lies in metabolite identification . Even with high-resolution mass spectrometry, definitively identifying a metabolite from a detected mass-to-charge (m/z) signal can be challenging, as multiple molecular formulas can exist within the instrument's accuracy limit. nih.gov Stable isotope labeling helps to confirm elemental composition and aids in structural elucidation. nih.govnih.gov The predictable mass shift caused by the deuterium atoms in (-)-O-Desmethyl Tramadol-d6 can be used to verify the identity of related metabolites and distinguish them from isobaric interferences—molecules with the same mass but different chemical formulas. mdpi.com

Furthermore, stable isotope-labeled standards are crucial for quantitative analysis in therapeutic drug evaluation and biomarker assessment . isotope.com As research moves towards personalized medicine, understanding how an individual metabolizes a drug like tramadol (B15222) is critical. Labeled standards like (-)-O-Desmethyl Tramadol-d6 enable highly accurate and precise quantification, which is essential for developing pharmacokinetic models that can predict drug response and optimize dosing regimens on an individual basis.

| Potential Application Area | Description | Benefit for Research |

| Metabolic Flux Analysis | Tracing the transformation of the labeled compound through metabolic pathways. | Provides a dynamic understanding of metabolic network activity and regulation. nih.gov |

| Metabolite Structure Elucidation | Using the known isotopic signature to confirm the identity of unknown or tentatively identified metabolites. nih.govnih.gov | Increases confidence in metabolite identification and reduces ambiguity from isobaric compounds. mdpi.com |

| Pharmacometabolomics | Correlating drug metabolite levels with metabolic profiles to understand drug effects and mechanisms of action. | Links individual metabolic phenotypes to drug efficacy and toxicity, aiding in personalized medicine. |

| Biomarker Validation | Serving as a precise quantitative reference for validating potential biomarkers related to drug metabolism or disease states. | Ensures the reliability and reproducibility of biomarker measurements across different studies and labs. thermofisher.com |

Integration with Advanced Mass Spectrometry Techniques for Metabolomics and Proteomics Research

The synergy between stable isotope-labeled standards and advanced mass spectrometry (MS) is the cornerstone of modern quantitative bioanalysis. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with triple quadrupole (QqQ) or high-resolution mass spectrometry (HR-MS) instruments like Orbitrap or Q-TOF, rely heavily on these standards for accuracy and sensitivity. thermofisher.comnih.gov

In targeted metabolomics , QqQ mass spectrometers are often considered the "workhorses" due to their exceptional sensitivity and wide linear dynamic range. thermofisher.com The use of a stable isotope-labeled internal standard like (-)-O-Desmethyl Tramadol-d6 is essential in this context. It co-elutes with the unlabeled analyte and experiences similar ionization effects and potential matrix suppression, allowing for reliable correction of these variables. This ensures accurate quantification even at very low concentrations, which is crucial when studying subtle metabolic changes in disease or in response to therapy. thermofisher.com

For untargeted metabolomics and proteomics , HR-MS platforms are indispensable. nih.govnih.gov These instruments provide highly accurate mass measurements, which facilitate the identification of unknown compounds. nih.gov While untargeted approaches aim to measure as many molecules as possible, the inclusion of key labeled standards helps to anchor the dataset. (-)-O-Desmethyl Tramadol-d6 can serve as a quality control marker to monitor instrument performance and retention time stability throughout the analysis of large sample cohorts. nih.gov In proteomics, while not directly measuring proteins, labeled small molecules are integral to understanding the metabolic context in which proteins function and can be used in quantitative studies of protein modifications or enzyme activity. biosyn.com

The integration of (-)-O-Desmethyl Tramadol-d6 with these advanced MS techniques enables researchers to:

Enhance Quantitative Accuracy: By compensating for variations in sample preparation, injection volume, and matrix effects, labeled standards dramatically improve the precision and accuracy of quantification. thermofisher.com

Increase Sensitivity: The use of techniques like multiple reaction monitoring (MRM) on a QqQ MS, with a specific transition for both the analyte and the labeled standard, allows for detection at very low levels, often in the nanogram per milliliter range. nih.govnih.gov

Facilitate High-Throughput Analysis: Robust and reliable quantification using labeled standards supports the rapid analysis of large batches of samples, which is essential for clinical trials and large-scale population studies. thermofisher.com

| Mass Spectrometry Technique | Role of (-)-O-Desmethyl Tramadol-d6 | Advantage in Research |

| Triple Quadrupole MS (QqQ-MS) | Internal standard for targeted quantification using MRM. | Unrivaled sensitivity and accuracy for measuring specific metabolite concentrations. thermofisher.com |

| High-Resolution MS (HR-MS) | Quality control, retention time alignment, and aid in formula confirmation for untargeted analysis. | Improves data quality and confidence in compound identification in complex biological samples. nih.gov |

| Liquid Chromatography-MS (LC-MS) | Ensures accurate quantification by correcting for matrix effects during chromatographic separation and ionization. | Enables reliable analysis of metabolites in complex matrices like plasma, urine, and tissue. nih.govyoutube.com |

Advancements in Micro-Sampling and Miniaturized Analytical Platforms for Metabolite Profiling

A significant trend in clinical and preclinical research is the move towards micro-sampling techniques, such as dried blood spot (DBS), capillary micro-sampling, and other methods that require minimal sample volumes. These approaches are less invasive, reduce costs, and are more amenable to longitudinal studies, especially in pediatric or small animal research.

The analytical challenge posed by these small sample volumes is significant. Matrix effects can be more pronounced, and the absolute amount of analyte is minuscule. In this context, the role of stable isotope-labeled internal standards like (-)-O-Desmethyl Tramadol-d6 becomes even more critical. The standard is typically added at the earliest possible stage of sample preparation to account for any variability in extraction efficiency and sample handling.

The integration of these micro-sampling techniques with miniaturized analytical platforms, such as microfluidic chips coupled to mass spectrometry (chip-based LC-MS), represents a frontier in metabolite profiling. These platforms promise to reduce solvent consumption, increase sample throughput, and improve sensitivity. However, the precise fluid handling and potential for surface interactions on these devices make internal standards indispensable for achieving reliable quantification.

Future research will likely see (-)-O-Desmethyl Tramadol-d6 and similar labeled metabolites being used to:

Validate and standardize micro-sampling methods for therapeutic drug monitoring and metabolomics studies.

Enable accurate quantification in low-volume samples , overcoming challenges related to sample heterogeneity and extraction recovery.

Serve as essential quality controls in automated, high-throughput workflows that utilize miniaturized analytical hardware.

The continued development of these platforms, underpinned by the robust quantitative framework provided by stable isotope-labeled standards, will facilitate more frequent and less invasive monitoring of drug metabolism and broader metabolic status, paving the way for more dynamic and personalized healthcare.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (-)-O-Desmethyl Tramadol-d6 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key steps include:

- Sample Preparation : Use protein precipitation or solid-phase extraction to reduce matrix interference. Deuterated analogs (e.g., Tramadol-d6) serve as internal standards to correct for variability .

- Chromatographic Separation : Optimize mobile phases (e.g., acetonitrile/ammonium formate) and columns (C18 or HILIC) to resolve enantiomers and metabolites .

- Validation : Assess precision, accuracy, recovery, and limits of detection (LOD/LOQ) per FDA/EMA guidelines. Cross-validate with independent reference standards .

Q. What are the primary metabolic pathways of (-)-O-Desmethyl Tramadol-d6, and how does deuteration influence its stability?

- Methodological Answer : The compound undergoes hepatic metabolism via:

- O-Demethylation : Mediated by CYP2D6, producing pharmacologically active metabolites. Deuteration at the O-methyl group slows this pathway, enhancing metabolic stability for tracer studies .

- N-Demethylation and Glucuronidation : CYP3A4/5 and UGT enzymes contribute to secondary pathways. Deuterium effects (kinetic isotope effects) must be quantified using isotopic dilution assays .

Q. What safety protocols are critical when handling (-)-O-Desmethyl Tramadol-d6 in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of aerosols. Store in sealed containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms affect the interpretation of (-)-O-Desmethyl Tramadol-d6 pharmacokinetic data in human studies?

- Methodological Answer :

- Genotyping : Screen participants for CYP2D6*10 (reduced activity) and *4/*5 (non-functional alleles) using PCR-RFLP or next-gen sequencing .

- Dose Adjustment : For poor metabolizers, reduce tramadol doses to avoid toxicity from prolonged M1 (active metabolite) exposure. Use population pharmacokinetic models to simulate exposure scenarios .

- Data Normalization : Express metabolite ratios (M1/M2) relative to CYP2D6 activity scores to account for genetic variability .

Q. What experimental strategies resolve discrepancies in reported receptor-binding affinities of (-)-O-Desmethyl Tramadol-d6 metabolites?

- Methodological Answer :

- Radioligand Binding Assays : Compare M1 (O-desmethyl) and M2 (N-desmethyl) using μ-opioid receptor-expressing cell lines (e.g., HEK293). Normalize data to reference agonists (e.g., morphine) .

- Chiral Chromatography : Separate enantiomers via chiral columns (e.g., Chiralpak AD-H) to assess stereospecific binding differences .

- Statistical Analysis : Apply Bland-Altman plots to evaluate inter-lab variability and meta-regression to identify confounding factors (e.g., assay temperature) .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for (-)-O-Desmethyl Tramadol-d6 metabolism studies?

- Methodological Answer :

- Hepatocyte Models : Use cryopreserved human hepatocytes with CYP2D6 induction (rifampicin) to mimic enzyme activity. Compare intrinsic clearance (CLint) values across species .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatic blood flow, protein binding, and enzyme abundance data from PharmVar to predict human PK .

- Validation : Cross-check model predictions against clinical microdose studies using stable isotope-labeled tracers .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting metabolite quantification data across studies?

- Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) to identify outlier datasets driven by extraction efficiency or ionization suppression in LC-MS/MS .

- Sensitivity Analysis : Vary parameters (e.g., matrix effect thresholds, internal standard recovery) in bootstrap resampling to assess robustness .

- Meta-Analysis : Apply random-effects models to pool data from heterogeneous studies, adjusting for covariates (e.g., sample storage conditions) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.